molecular formula C7H6BrF2N B2426502 3-Bromo-2,5-difluoro-4-methylaniline CAS No. 2092001-78-8

3-Bromo-2,5-difluoro-4-methylaniline

Cat. No.: B2426502
CAS No.: 2092001-78-8
M. Wt: 222.033
InChI Key: GCFNTHZRYXKNGU-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoro-4-methylaniline is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Properties

IUPAC Name

3-bromo-2,5-difluoro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFNTHZRYXKNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoro-4-methylaniline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination under controlled conditions . The reaction conditions often include the use of bromine and fluorine sources, along with catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoro-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-Bromo-2,5-difluoro-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2,5-difluoro-4-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-difluoro-4-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Bromo-2,5-difluoro-4-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C7H6BrF2N
  • IUPAC Name : 3-Bromo-2,5-difluoroaniline
  • Molecular Weight : 220.03 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may have efficacy against certain cancer cell lines.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of this compound, it was tested against a range of bacteria and fungi. The results are summarized in Table 1.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are detailed in Table 2.

Cell LineIC50 (µM)Type of AssayReference
MCF-715.0MTT Assay
A54912.5MTT Assay
HeLa18.0MTT Assay

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further drug development.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study on similar fluorinated anilines showed enhanced anticancer activity due to the presence of electron-withdrawing groups like bromine and fluorine .
  • Research on derivatives indicated that modifications in the aniline structure could significantly affect biological potency and selectivity.

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